3-(4-Chlorophenyl)-1-(pyridin-3-ylsulfonyl)azepane
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Overview
Description
3-(4-Chlorophenyl)-1-(pyridin-3-ylsulfonyl)azepane is a chemical compound that features a seven-membered azepane ring, a 4-chlorophenyl group, and a pyridin-3-ylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(pyridin-3-ylsulfonyl)azepane typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 4-Chlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reactions.
Attachment of the Pyridin-3-ylsulfonyl Group: This can be achieved through sulfonylation reactions using pyridine derivatives and sulfonyl chlorides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-(pyridin-3-ylsulfonyl)azepane can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl and thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-(4-Chlorophenyl)-1-(pyridin-3-ylsulfonyl)azepane has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its effects on biological systems and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-(pyridin-3-ylsulfonyl)azepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-(pyridin-2-ylsulfonyl)azepane: Similar structure but with the pyridinyl group at a different position.
3-(4-Chlorophenyl)-1-(pyridin-4-ylsulfonyl)azepane: Another positional isomer with the pyridinyl group at the 4-position.
3-(4-Chlorophenyl)-1-(pyridin-3-ylsulfonyl)piperidine: A related compound with a six-membered piperidine ring instead of the seven-membered azepane ring.
Uniqueness
3-(4-Chlorophenyl)-1-(pyridin-3-ylsulfonyl)azepane is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-pyridin-3-ylsulfonylazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c18-16-8-6-14(7-9-16)15-4-1-2-11-20(13-15)23(21,22)17-5-3-10-19-12-17/h3,5-10,12,15H,1-2,4,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJDTDREZJJFCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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